molecular formula C18H15NO3 B2359679 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione CAS No. 1020252-57-6

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione

Cat. No. B2359679
CAS RN: 1020252-57-6
M. Wt: 293.322
InChI Key: DUUWPSQCLRHBMT-UHFFFAOYSA-N
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Description

“2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Scientific Research Applications

Medicinal Chemistry

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility. Notable examples include:

Organic Electronics

Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers utilize it for:

Spiro Compounds

Indane-1,3-dione-based spiro compounds exhibit intriguing properties and find applications in various fields.

For more in-depth information, you can refer to the comprehensive review article titled “Indane-1,3-Dione: From Synthetic Strategies to Applications” here . Happy exploring! 🌿🔍

properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUQTXQFAZYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185808
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-57-6
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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